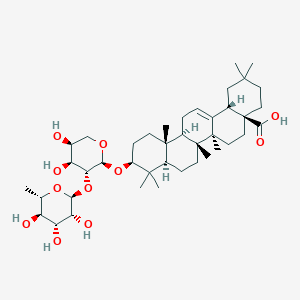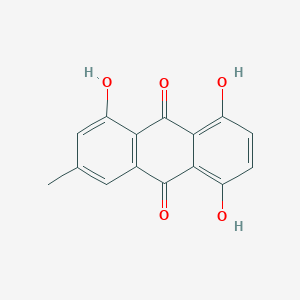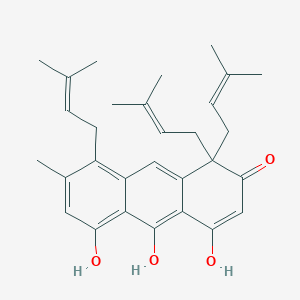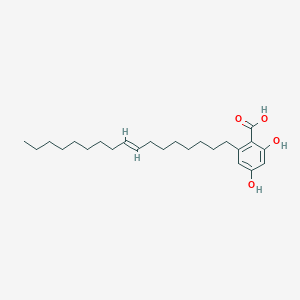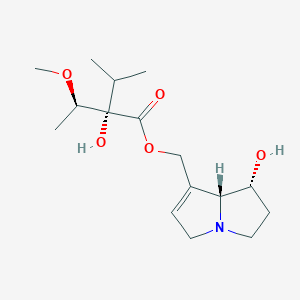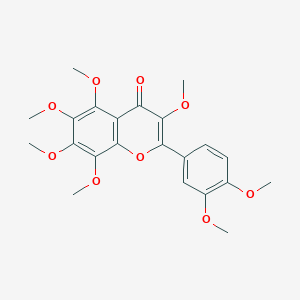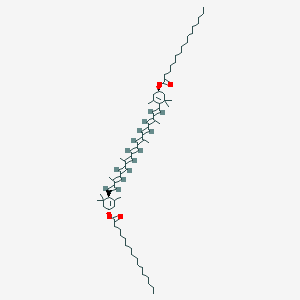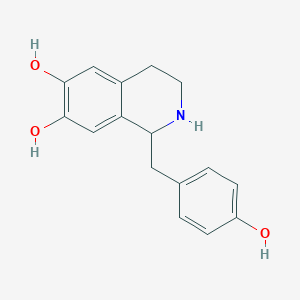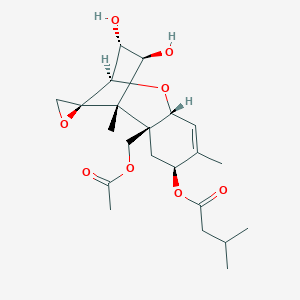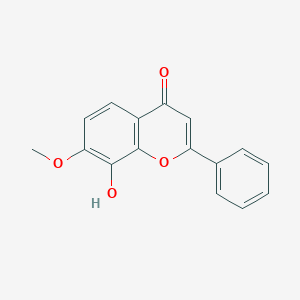
8-ヒドロキシ-7-メトキシフラボン
概要
説明
8-Hydroxy-7-methoxyflavone is a flavonoid compound with the molecular formula C16H12O4. It is a type of monohydroxyflavone and monomethoxyflavone, characterized by the presence of a hydroxyl group at the 8th position and a methoxy group at the 7th position on the flavone backbone . Flavonoids are a large group of polyphenolic compounds found in plants, known for their diverse biological activities and potential health benefits.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
将来の方向性
Flavone has been proved as a promising scaffold for the development of a novel drug against dengue fever . The structure–activity relationship study of flavones on the anti-dengue activity remains mostly limited to the natural-occurring analogs . This study emphasizes the great potential of flavone as a core structure for further development as a novel anti-dengue agent in the future .
作用機序
Target of Action
8-Hydroxy-7-methoxyflavone is a type of flavonoid, a class of compounds known for their diverse biological activities Flavonoids are generally known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Flavonoids are known to exert their effects through various mechanisms, such as modulation of enzyme activity, interaction with cell signaling pathways, and direct interaction with receptors .
Biochemical Pathways
Flavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and glucose metabolism .
Pharmacokinetics
Flavonoids are generally known to have variable bioavailability due to factors such as metabolism in the gut and liver .
Result of Action
Flavonoids are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antihyperglycemic activities .
Action Environment
The action of 8-Hydroxy-7-methoxyflavone, like other flavonoids, can be influenced by various environmental factors. These may include factors related to the individual (such as age, sex, and health status), as well as external factors (such as diet and exposure to other chemicals) .
生化学分析
Biochemical Properties
8-Hydroxy-7-methoxyflavone is known to interact with various enzymes, proteins, and other biomolecules. It has been found to be effective in chronic oral administration and radiation treatment
Cellular Effects
8-Hydroxy-7-methoxyflavone has shown to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of 8-Hydroxy-7-methoxyflavone are still being studied.
Molecular Mechanism
The molecular mechanism of action of 8-Hydroxy-7-methoxyflavone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxy-7-methoxyflavone change over time . It has been observed that 8-Hydroxy-7-methoxyflavone has a half-life time of about 4-8 hours in monkey plasma . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of 8-Hydroxy-7-methoxyflavone vary with different dosages in animal models . It has been observed that 8-Hydroxy-7-methoxyflavone treatments can prevent the progressive degeneration of midbrain dopaminergic neurons by attenuating neurotoxic effects of MPP+ and display strong neuroprotective effects in monkeys . The specific dosage effects of 8-Hydroxy-7-methoxyflavone are still being studied.
Metabolic Pathways
8-Hydroxy-7-methoxyflavone is involved in various metabolic pathways . It interacts with various enzymes and cofactors . The specific metabolic pathways that 8-Hydroxy-7-methoxyflavone is involved in are still being researched.
Transport and Distribution
It is known that 8-Hydroxy-7-methoxyflavone could be absorbed and metabolized into 7-hydroxy-8-methoxyflavone through oral administration in monkeys .
Subcellular Localization
It is known that 8-Hydroxy-7-methoxyflavone could be absorbed and metabolized into 7-hydroxy-8-methoxyflavone through oral administration in monkeys .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-methoxyflavone typically involves the cyclization of appropriate chalcone precursors. One common method is the cyclization of 2’,4’-dihydroxy-4-methoxychalcone under acidic or basic conditions. The reaction conditions often include the use of methanol as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 8-Hydroxy-7-methoxyflavone are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
8-Hydroxy-7-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy group at the 7th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of flavanones.
Substitution: Formation of substituted flavones with various functional groups.
類似化合物との比較
8-Hydroxy-7-methoxyflavone can be compared with other similar flavonoid compounds:
8-Hydroxy-7-(3-hydroxypropyl)-2’-methoxyflavone: Similar structure but with a hydroxypropyl group at the 7th position.
8-Hydroxy-7-(2-hydroxyethyl)-2’-methoxyflavone: Similar structure but with a hydroxyethyl group at the 7th position.
5-Hydroxy-7-methoxyflavone: Lacks the hydroxyl group at the 8th position, which may affect its biological activity.
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activities.
特性
IUPAC Name |
8-hydroxy-7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFKWMXGTOJNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350269 | |
| Record name | 8-hydroxy-7-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40316-76-5 | |
| Record name | 8-hydroxy-7-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 8-hydroxy-7-methoxyflavone influence its potential antidiabetic activity?
A1: Research suggests that the methoxy group at position C-8 in 8-hydroxy-7-methoxyflavone plays a crucial role in its antidiabetic properties. [] This activity is likely linked to the enhancement of glucose uptake, potentially through the upregulation of GLUT4 and C/EBP-α expression. [] Furthermore, adding an acetate group at the C-5 and C-7 positions of the flavone skeleton may further enhance this antidiabetic effect. []
Q2: What is the significance of the non-planar conformation observed in the crystal structure of 8-hydroxy-7-methoxyflavone?
A2: The crystal structure of 8-hydroxy-7-methoxyflavone reveals a non-planar conformation, which is unusual for flavones. [] This deviation from planarity is likely due to molecular packing within the crystal structure rather than resonance effects. [] A strong intermolecular hydrogen bond (d (O4—H8) = 1.7 Å) further contributes to this non-planar conformation. [] This structural information can be valuable for understanding the molecule's interactions with biological targets and for further drug design efforts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



